[1,1'-Biphenyl]-4,4'-diyl diacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-prop-2-enoyloxyphenyl)phenyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-3-17(19)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-18(20)4-2/h3-12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCJXJDRQQBETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105356-24-9 | |
| Details | Compound: 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer | |
| Record name | 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105356-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Biphenyl 4,4 Diyl Diacrylate
Esterification Pathways for Diacrylates
Esterification processes to produce diacrylates like [1,1'-Biphenyl]-4,4'-diyl diacrylate can be broadly categorized into direct esterification and transesterification. Each pathway offers distinct advantages and challenges related to reaction kinetics, equilibrium constraints, and the nature of byproducts.
Direct esterification involves the reaction of the hydroxyl groups of 4,4'-biphenol with a carboxylic acid or its more reactive derivative.
One of the most effective methods is the reaction of 4,4'-biphenol with acryloyl chloride . This pathway is favored due to the high reactivity of the acyl chloride. The reaction is typically conducted in an aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), in the presence of a base like triethylamine researchgate.net. The role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, thereby driving the reaction to completion and preventing potential acid-catalyzed side reactions researchgate.net.
Alternatively, direct dehydrative esterification using acrylic acid is a more atom-economical approach. This reaction is an equilibrium process that requires a catalyst and the removal of the water byproduct to shift the equilibrium towards the product side organic-chemistry.orgthieme-connect.comresearchgate.net. This process is often carried out at elevated temperatures, for instance at 100°C in a solvent like toluene, which can also aid in the removal of water through azeotropic distillation organic-chemistry.orgthieme-connect.com.
Transesterification, or alcoholysis, is another viable route for the synthesis of this compound. This process involves the reaction of 4,4'-biphenol with a simple acrylic ester, most commonly methyl acrylate (B77674) or ethyl acrylate researchgate.netresearchgate.net. A catalyst is required to facilitate the exchange of the alcohol group of the ester with 4,4'-biphenol.
The key to a successful transesterification is the efficient removal of the alcohol byproduct (e.g., methanol or ethanol) to drive the reaction forward researchgate.net. This can be achieved by performing the reaction under reduced pressure or by using a reaction setup that allows for the continuous distillation of the low-boiling alcohol. The development of continuous plug flow reactors with immobilized catalysts has shown promise for producing acrylate esters via transesterification, offering a more sustainable and efficient industrial process researchgate.net.
Catalytic Systems in the Synthesis of this compound
For direct dehydrative esterification , both Brønsted and Lewis acids, as well as organocatalysts, are utilized.
Brønsted acids such as p-toluenesulfonic acid (p-TsOH) are effective but can sometimes lead to side reactions if conditions are not carefully controlled researchgate.net.
Organocatalysts , particularly 2,2'-biphenol-derived phosphoric acids, have emerged as a milder and more selective option. These catalysts can promote dehydrative esterification under relatively moderate conditions (e.g., 100°C in toluene) without the stringent requirement for water removal, making them suitable for acid-sensitive substrates organic-chemistry.orgthieme-connect.comresearchgate.net.
For transesterification reactions , a range of metal-based catalysts are effective.
Zinc-based catalysts , such as a combination of a μ4-oxo-tetranuclear zinc cluster (Zn4(OCOCF3)6O) and 4-dimethylaminopyridine (DMAP), have demonstrated high reactivity in the transesterification of acrylate polymers researchgate.net.
Titanium alkoxides are noted for their ability to selectively catalyze the transesterification of acrylates researchgate.net.
Lanthanide complexes , for example, those derived from lanthanum(III) isopropoxide, are also highly efficient for promoting transesterification between esters and alcohols researchgate.net.
The table below summarizes various catalytic systems used in esterification reactions relevant to the synthesis of this compound.
| Reaction Type | Catalyst Class | Specific Example(s) | Typical Conditions | Ref. |
| Direct Esterification | Organocatalyst | 2,2'-Biphenol-derived phosphoric acid | Toluene, 100°C | organic-chemistry.orgthieme-connect.com |
| Direct Esterification | Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Elevated temperature, water removal | researchgate.net |
| Transesterification | Zinc-based | Zn4(OCOCF3)6O / DMAP | Elevated temperature, byproduct removal | researchgate.net |
| Transesterification | Titanium-based | Titanium alkoxides | Anhydrous conditions | researchgate.net |
| Transesterification | Lanthanide-based | Lanthanum(III) isopropoxide complex | Hydrocarbon solvent | researchgate.net |
Novel Synthetic Routes and Green Chemistry Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing acrylate monomers.
The use of organocatalysts like 2,2'-biphenol-derived phosphoric acid represents a significant green approach. This method avoids the use of potentially toxic metal catalysts and harsh dehydrating agents, reducing the environmental impact of the synthesis organic-chemistry.org.
Another green strategy involves the use of environmentally benign reaction media. The application of aqueous hydrotropic solutions has been explored to enhance the solubility of organic reactants in water, potentially reducing the reliance on volatile organic solvents for the synthesis of biphenyl (B1667301) and acrylate derivatives researchgate.net.
From a broader perspective, the chemical industry is exploring the use of renewable feedstocks. Research into converting biomass-derived furfural into acrylate-like monomers using green processes involving light and oxygen presents a long-term sustainable alternative to petrochemical-based acrylates agro-chemistry.com. While not a direct synthesis of the target molecule, this trend could influence the future production of the acrylic acid precursor.
Purification Strategies and Yield Optimization in this compound Synthesis
Achieving high yield and purity is a critical aspect of the synthesis of this compound. This requires careful optimization of reaction conditions and effective purification of the crude product.
Yield Optimization is influenced by several factors:
Equilibrium Control : For equilibrium-limited reactions like direct esterification and transesterification, the continuous removal of byproducts (water or a low-boiling alcohol) is the most critical factor for driving the reaction to completion and achieving high conversion researchgate.net.
Catalyst Efficiency : The selection of a highly active and selective catalyst can significantly increase the reaction rate and minimize the formation of unwanted byproducts. The catalyst concentration must also be optimized to balance reaction speed with cost and potential side reactions researchgate.netepo.org.
Reaction Parameters : Temperature and reaction time are crucial variables that need to be fine-tuned. For instance, in related preparations of biphenol esters, reaction temperatures can range from 130°C to 200°C google.com.
Stoichiometry : While using an excess of one reactant can shift the equilibrium, it often complicates the purification process. Therefore, using equimolar amounts of reactants is often preferred, especially when employing highly efficient catalytic systems organic-chemistry.orgresearchgate.net.
The table below outlines key parameters for optimizing the yield of aromatic diacrylates.
| Parameter | Strategy | Rationale |
| Reactant Ratio | Use of near-equimolar amounts | Simplifies purification and reduces waste. |
| Catalyst | Select highly active and selective catalysts | Increases reaction rate and minimizes byproducts. |
| Temperature | Optimize for specific catalyst and reactants | Balances reaction kinetics against thermal degradation. |
| Byproduct Removal | Continuous removal via distillation/azeotrope | Drives chemical equilibrium towards product formation. |
Purification Strategies for this compound typically involve a multi-step process following the reaction. The crude product is first subjected to a workup procedure, which may include washing with an aqueous solution to remove the catalyst and any water-soluble impurities. This is followed by extraction into an organic solvent. The solvent is then removed under reduced pressure. The final purification of the solid product is generally achieved by either recrystallization from a suitable solvent or by column chromatography on silica gel to isolate the pure diacrylate from any unreacted starting materials or mono-esterified intermediates thieme-connect.com. Reducing side reactions, such as hydrolysis, during the synthesis is also crucial for simplifying purification and improving the final product's purity google.com.
Polymerization Mechanisms and Kinetics of 1,1 Biphenyl 4,4 Diyl Diacrylate
Radical Polymerization of [1,1'-Biphenyl]-4,4'-diyl Diacrylate
Radical polymerization is the most common and industrially significant method for curing diacrylate monomers. The process involves three main stages: initiation, propagation, and termination. For a difunctional monomer like this compound, the propagation step rapidly leads to a cross-linked network. The presence of two acrylate (B77674) groups means that once one group has reacted, the monomer becomes incorporated into a polymer chain with a pendant acrylate group, which can then react to form a cross-link with another chain. This process results in the formation of a rigid thermoset material.
Photoinitiated Polymerization
Photoinitiated polymerization offers excellent spatial and temporal control over the curing process, as the reaction begins only upon exposure to light of a suitable wavelength. nih.gov This method requires the addition of a photoinitiator, which absorbs light and decomposes to generate the free radicals that start the polymerization. nih.gov
Radical photoinitiators are typically divided into two classes:
Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon irradiation to yield free radicals.
Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist (often a tertiary amine) from which they abstract a hydrogen atom to generate the initiating radical.
For the polymerization of this compound, a variety of commercially available photoinitiators could be employed, depending on the desired curing speed and the wavelength of the light source (typically UV or visible light).
Table 1: Common Photoinitiators for Acrylate Polymerization
| Initiator Type | Common Name | Chemical Name | Typical Absorption (nm) |
|---|---|---|---|
| Type I | Irgacure 184 | 1-Hydroxycyclohexyl phenyl ketone | 246, 280, 333 |
| Type I | Irgacure 651 | 2,2-Dimethoxy-2-phenylacetophenone | 253, 340 |
| Type I | Irgacure 2959 | 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-propanone | 275 |
| Type I | TPO | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | 360-400 |
| Type II | Benzophenone | Benzophenone | 250-370 |
This table presents examples of photoinitiators commonly used for acrylate polymerization and is not based on studies specific to this compound.
The efficiency of photoinitiated polymerization is dependent on factors such as initiator concentration, light intensity, and the presence of inhibitors like oxygen, which can scavenge free radicals. radtech.org
Thermally Initiated Polymerization
Thermal initiation is another prevalent method for polymerizing diacrylates. This process uses a thermal initiator that decomposes at a specific temperature to produce free radicals. The polymerization rate is controlled by the temperature and the initiator's decomposition rate. Common thermal initiators include azo compounds and peroxides.
For instance, α,α'-azoisobutyronitrile (AIBN) is a widely used initiator that decomposes into two cyanoisopropyl radicals and a molecule of nitrogen gas upon heating (typically around 60-70 °C). These radicals then initiate the polymerization of the acrylate groups.
Table 2: Common Thermal Initiators for Radical Polymerization
| Initiator Class | Initiator Name | Typical Decomposition Temperature Range (°C) |
|---|---|---|
| Azo Compound | α,α'-Azoisobutyronitrile (AIBN) | 60 - 80 |
| Organic Peroxide | Benzoyl Peroxide (BPO) | 70 - 90 |
| Organic Peroxide | Dicumyl Peroxide | 110 - 130 |
| Persulfate | Ammonium Persulfate (APS) | 60 - 80 (often with an accelerator) |
This table lists general-purpose thermal initiators and is not based on specific studies of this compound.
Thermally initiated polymerization of this compound would result in a highly cross-linked network, with the final properties being influenced by the cure temperature and time.
Kinetic Studies of Homopolymerization
The homopolymerization kinetics of diacrylates are characteristically complex due to the rapid formation of a cross-linked network. Key features often observed include:
Autoacceleration (Gel Effect): As polymerization proceeds, the viscosity of the system increases dramatically. This restricts the mobility of growing polymer chains, hindering the diffusion-controlled termination reactions between them. The propagation reaction, involving smaller monomer molecules, is less affected. This imbalance leads to a sharp increase in the concentration of active radicals and, consequently, a rapid acceleration of the polymerization rate. nist.gov
Autodeceleration: At very high monomer conversion, the propagation reaction also becomes diffusion-limited as the system vitrifies (turns into a glassy state). The mobility of the unreacted monomers becomes severely restricted, causing the polymerization rate to decrease sharply. nist.gov
Incomplete Conversion: Due to vitrification, a fraction of the acrylate groups often remains unreacted, trapped within the rigid polymer network. The final degree of conversion is highly dependent on the polymerization temperature relative to the glass transition temperature (Tg) of the fully cured network.
Kinetic studies typically show that the initial rate of polymerization (Rp) follows the general rate law for radical polymerization, where the rate is proportional to the monomer concentration and the square root of the initiator concentration. researchgate.net However, this simple relationship breaks down quickly as the gel effect takes hold.
Table 3: Typical Kinetic Parameters in Diacrylate Polymerization
| Kinetic Parameter | Typical Observation in Diacrylate Systems | Governing Factors |
|---|---|---|
| Reaction Order (Monomer) | Typically ~1 at initial stages. researchgate.net | Monomer structure, viscosity. |
| Reaction Order (Initiator) | Typically ~0.5 at initial stages. researchgate.net | Initiator efficiency and decomposition rate. |
| Activation Energy (Ea) | Varies with conversion due to changing diffusion limitations. | Temperature, monomer viscosity, network rigidity. |
| Final Conversion | Often incomplete (e.g., 50-90%). | Cure temperature, monomer structure, initial viscosity. |
This table summarizes general kinetic behaviors observed for various diacrylate systems and is intended for illustrative purposes.
For this compound, its rigid biphenyl (B1667301) core would likely lead to early onset of gelation and vitrification, potentially resulting in a lower final conversion compared to more flexible aliphatic diacrylates when polymerized under similar conditions.
Anionic Polymerization Approaches
Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species, such as an organolithium compound. While (meth)acrylate monomers can be polymerized anionically, the process is notoriously difficult. cmu.edu The ester group's carbonyl carbon is susceptible to nucleophilic attack by the initiator or the propagating carbanion, leading to termination or side reactions. cmu.edu
For diacrylates, these challenges are magnified. The high reactivity of the anionic species makes it difficult to control the polymerization of two functional groups, often leading to premature gelation or insoluble products. Successful anionic polymerization of acrylates typically requires very low temperatures (e.g., -78 °C), highly purified reagents, and often the use of specific ligands or additives to stabilize the propagating chain end. cmu.eduuliege.be There are no specific studies reported in the searched literature detailing the successful anionic polymerization of this compound. Given the inherent difficulties, this is not considered a practical approach for this monomer.
Cationic Polymerization Studies
Cationic polymerization proceeds via a propagating carbocation and is effective for monomers with electron-donating substituents that can stabilize the positive charge, such as vinyl ethers and isobutylene. wikipedia.orgyoutube.com Acrylate monomers, including this compound, are generally not suitable for cationic polymerization. The electron-withdrawing nature of the adjacent carbonyl group destabilizes the carbocation that would form at the α-carbon, making initiation and propagation unfavorable. libretexts.org Therefore, this polymerization mechanism is not a viable route for producing polymers from this compound.
Living/Controlled Radical Polymerization (LRP/CRP)
Living/Controlled Radical Polymerization (LRP/CRP) techniques have emerged as powerful tools for synthesizing polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. These methods operate by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species. acs.orgnih.gov The main LRP/CRP techniques include:
Atom Transfer Radical Polymerization (ATRP)
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
Nitroxide-Mediated Polymerization (NMP)
Applying LRP/CRP to multifunctional monomers like diacrylates is an area of active research. The goal is to control the network formation process, potentially leading to more homogeneous network structures with improved mechanical properties compared to those formed by conventional free radical polymerization. However, controlling the polymerization of diacrylates via LRP is challenging due to the high local concentration of pendant polymerizable groups once the first vinyl group has reacted, which can lead to uncontrolled intramolecular and intermolecular cross-linking and eventual gelation.
While no specific literature was found detailing the LRP/CRP of this compound, the principles suggest it would be a feasible but complex undertaking. Such an approach could theoretically allow for the synthesis of well-defined, highly cross-linked materials with properties tailored by the controlled growth of the polymer network.
Table 4: Comparison of Major LRP/CRP Methods
| Feature | ATRP | RAFT | NMP |
|---|---|---|---|
| Mediator | Transition metal complex (e.g., Cu, Fe) with a ligand. | Dithioester or related chain transfer agent. | Stable nitroxide radical (e.g., TEMPO). |
| Mechanism | Reversible activation/deactivation via halogen atom transfer. | Degenerative chain transfer. | Reversible cleavage of a dormant alkoxyamine. |
| Monomer Scope | Broad (styrenes, (meth)acrylates, acrylonitrile). | Very broad, highly versatile. | Best for styrenes; acrylates require specific nitroxides. |
| Typical Conditions | Moderate temperatures (RT to 110°C). | Moderate temperatures (60-120°C). | Higher temperatures (>100°C). |
This table provides a general overview of LRP/CRP techniques applicable to acrylate monomers.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
There are no specific studies found that detail the RAFT polymerization of this compound. A thorough investigation would have required experimental data on key kinetic parameters, such as the chain transfer constant (Ctr) and the addition-fragmentation rate coefficients. This data is crucial for controlling the polymerization to achieve a desired molecular weight and low polydispersity. In general, RAFT polymerization of diacrylates can be complex due to the potential for early gelation and the formation of highly crosslinked networks. The choice of RAFT agent, initiator, and solvent would be critical in managing the polymerization of a difunctional monomer like this compound.
Atom Transfer Radical Polymerization (ATRP)
Nitroxide-Mediated Polymerization (NMP)
The application of NMP to this compound has not been reported in the scientific literature. NMP typically requires elevated temperatures, and its suitability for acrylate polymerization can be challenging. The choice of the nitroxide mediating agent is critical for achieving control. For a diacrylate monomer, the polymerization kinetics would be significantly different from that of a mono-functional monomer, with a rapid increase in viscosity and the onset of gelation being key aspects to study.
Network Formation and Crosslinking Dynamics
Given the difunctional nature of this compound, its polymerization inherently leads to the formation of a crosslinked polymer network. The study of its network formation and crosslinking dynamics would involve monitoring the gel point, the evolution of the network structure, and the final properties of the crosslinked material. Techniques such as rheometry and dynamic mechanical analysis would be essential for characterizing these properties. The rigid biphenyl unit in the monomer is expected to impart significant stiffness to the resulting polymer network. However, without experimental data, any discussion on the specific crosslinking dynamics remains speculative.
Copolymerization Strategies Involving 1,1 Biphenyl 4,4 Diyl Diacrylate
Radical Copolymerization with Monofunctional Acrylates
The radical copolymerization of [1,1'-Biphenyl]-4,4'-diyl diacrylate, a difunctional monomer, with various monofunctional acrylates is a key strategy for tailoring the properties of the resulting polymers. By incorporating monofunctional acrylates, the crosslink density of the final polymer can be precisely controlled, which in turn influences its mechanical and thermal properties.
The choice of the monofunctional acrylate (B77674) comonomer plays a crucial role in determining the final properties of the copolymer. For instance, copolymerization with a flexible monofunctional acrylate like butyl acrylate would be expected to yield a more flexible and tougher material compared to copolymerization with a more rigid monomer like methyl methacrylate (B99206). The properties of waterborne polymer dispersions, which are synthesized by emulsion radical polymerization, are influenced by reactions in both the aqueous medium and the growing polymer particles. rsc.org
Table 1: Illustrative Examples of Monofunctional Acrylates for Copolymerization
| Monofunctional Acrylate | Potential Impact on Copolymer Properties |
|---|---|
| Methyl Acrylate | Increased hardness and glass transition temperature (Tg) |
| Butyl Acrylate | Increased flexibility and impact strength, lower Tg |
| 2-Hydroxyethyl Acrylate | Introduction of hydroxyl groups for improved hydrophilicity and potential for post-polymerization modification |
Copolymerization with Multifunctional Monomers for Network Formation
This compound is itself a multifunctional monomer and is often copolymerized with other multifunctional monomers to create highly crosslinked polymer networks. researchgate.net These networks are of significant interest for applications requiring high thermal stability, mechanical strength, and chemical resistance. The morphology and properties of these networks can be finely tuned by the choice of the comonomer.
Research has shown that copolymerizing 4,4'-bis(acryloyloxy) biphenyl (B1667301) (a synonym for this compound) with other diacrylates in a liquid crystalline medium can control the morphology of the resulting polymer network. researchgate.net For example, copolymerization with a more flexible diacrylate containing a hexamethylene spacer can alter the network morphology from a bead-like structure to a smoother, fibrous one. researchgate.net This highlights the importance of monomer structure and reactivity in directing the formation of the polymer network in a liquid crystal solvent. researchgate.net
The selection of comonomers and curing conditions is critical in determining the final polymer properties. nih.gov In dental restorative applications, for example, dimethacrylate monomers are chosen to form densely crosslinked, glassy polymer networks that provide high modulus and strength. nih.gov The combination of a rigid monomer like this compound with a more flexible multifunctional monomer, such as triethylene glycol dimethacrylate (TEGDMA), allows for the optimization of properties like volumetric shrinkage and conversion during polymerization. nih.gov
Table 2: Examples of Multifunctional Monomers for Network Formation
| Multifunctional Monomer | Potential Impact on Network Properties |
|---|---|
| Triethylene glycol dimethacrylate (TEGDMA) | Increased flexibility and conversion, control over shrinkage. nih.gov |
| Bisphenol A diglycidyl dimethacrylate (BisGMA) | Enhanced mechanical strength and stiffness. nih.gov |
| Urethane (B1682113) dimethacrylate (UDMA) | Improved toughness and flexibility due to urethane linkages. nih.gov |
Block Copolymer Synthesis Utilizing this compound
Block copolymers are a class of polymers where two or more different polymer chains (blocks) are covalently linked together. The synthesis of block copolymers containing a rigid, aromatic block derived from this compound can lead to materials with interesting self-assembly behavior and a combination of properties from the different blocks. A common technique for synthesizing well-defined block copolymers is controlled/living radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu
While direct ATRP of this compound to form block copolymers is not extensively documented, the principles of ATRP for acrylates and methacrylates are well-established and can be applied. cmu.educore.ac.uk In a typical approach, a macroinitiator, which is a polymer chain with an active initiator site at its end, is used to initiate the polymerization of the second monomer. For instance, a poly(methyl methacrylate) (PMMA) macroinitiator could be used to initiate the polymerization of this compound, which would lead to the formation of a PMMA-b-poly(this compound) block copolymer. However, as this compound is a difunctional monomer, its controlled polymerization would require careful control of reaction conditions to avoid extensive crosslinking.
The synthesis of ABA-type triblock copolymers, where a central flexible block is flanked by two rigid blocks derived from the biphenyl diacrylate, could result in thermoplastic elastomers. cmu.edu These materials would exhibit rubber-like elasticity at room temperature but could be processed like thermoplastics at elevated temperatures.
Graft Copolymer Architectures
Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. Incorporating this compound into graft copolymer structures can be achieved through several methods, including "grafting from," "grafting through," and "grafting to" techniques.
In a "grafting from" approach, a polymer backbone is first synthesized with initiator sites along its chain. These sites are then used to initiate the polymerization of this compound, leading to the growth of side chains from the backbone. Conversely, in a "grafting through" method, a macromonomer of this compound would first be synthesized and then copolymerized with another monomer to form the graft copolymer. The "grafting to" method would involve reacting pre-synthesized polymer chains with a backbone polymer containing reactive functional groups.
While specific examples involving this compound are scarce, the general principles of graft polymerization of acrylates are well-documented. For instance, the grafting of acrylate monomers onto a polybutadiene (B167195) backbone has been demonstrated using radical initiators. capes.gov.br Similarly, the depolymerization of graft polymers based on trans-cyclobutane-fused cyclooctene (B146475) has been studied, providing insights into the structure-property relationships of these complex architectures. rsc.org
Kinetic and Mechanistic Aspects of Copolymerization
The copolymerization kinetics of dimethacrylates, which share structural similarities with this compound, have been studied extensively. nist.gov The reaction kinetics of copolymerizing a viscous dimethacrylate with a reactive diluent are complex and influenced by factors such as initial viscosity, the relative reactivity of each monomer, and the copolymer composition. nist.gov As the polymerization proceeds, the increasing viscosity of the medium can lead to diffusion-controlled termination, a phenomenon known as the Trommsdorff–Norrish effect, which results in an autoacceleration of the reaction rate.
Understanding the copolymerization kinetics is crucial for designing functional copolymers with a specific monomer sequence distribution and for controlling the compositional drift during the reaction. rsc.org For instance, the Mayo-Lewis equation is a fundamental tool used to predict the composition of a copolymer from the monomer feed composition and the reactivity ratios of the comonomers. cutm.ac.in
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,4'-bis(acryloyloxy) biphenyl |
| Methyl Acrylate |
| Butyl Acrylate |
| 2-Hydroxyethyl Acrylate |
| Acrylic Acid |
| Methyl Methacrylate |
| Triethylene glycol dimethacrylate (TEGDMA) |
| Bisphenol A diglycidyl dimethacrylate (BisGMA) |
| Urethane dimethacrylate (UDMA) |
| Pentaerythritol triacrylate (PETA) |
| Poly(methyl methacrylate) (PMMA) |
| Polybutadiene |
Characterization Techniques for Polymers Derived from 1,1 Biphenyl 4,4 Diyl Diacrylate
Spectroscopic Characterization of Polymer Structures
Spectroscopic methods are indispensable for confirming the successful polymerization of the [1,1'-Biphenyl]-4,4'-diyl diacrylate monomer and for determining the detailed chemical structure of the resulting polymer.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed information about the molecular structure of a polymer. nih.gov Both ¹H and ¹³C NMR are used to verify the polymer's constitution by analyzing the chemical environment of the hydrogen and carbon atoms, respectively.
During the polymerization of this compound, the key transformation is the conversion of the vinyl groups of the acrylate (B77674) moieties into a saturated aliphatic backbone. This change is readily monitored by ¹H NMR spectroscopy. The characteristic signals of the vinyl protons in the monomer, typically found in the 5.8-6.5 ppm range, will disappear upon successful polymerization. rsc.org Concurrently, new signals corresponding to the protons of the polyacrylate backbone will appear in the aliphatic region (typically 1.5-2.5 ppm). The aromatic protons of the biphenyl (B1667301) group remain, though their signals may broaden and shift slightly due to the change in the molecular environment and restricted chain mobility.
¹³C NMR provides complementary information, confirming the disappearance of the monomer's vinyl carbons (typically ~128-132 ppm) and the appearance of new signals for the saturated carbons in the polymer backbone. The carbonyl carbon of the ester group and the aromatic carbons of the biphenyl unit can also be identified, providing a complete structural fingerprint of the polymer.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for Poly(this compound) This table is illustrative and based on typical values for polyacrylates and biphenyl compounds.
| Proton Type | Expected Chemical Shift (ppm) | Description |
| Aromatic (Biphenyl) | 7.2 - 7.8 | Signals corresponding to the protons on the rigid biphenyl core. |
| Backbone (CH) | 2.2 - 2.8 | Broad signal for the methine proton in the polyacrylate chain. |
| Backbone (CH₂) | 1.5 - 2.1 | Broad signal for the methylene (B1212753) protons in the polyacrylate chain. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. By comparing the IR spectrum of the monomer with that of the polymer, one can confirm the polymerization process. The technique works by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds. nih.gov
For poly(this compound), the IR spectrum is dominated by several key absorption bands. The most prominent is the strong stretching vibration of the ester carbonyl group (C=O), which typically appears around 1730-1750 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester linkage and the characteristic absorptions of the aromatic biphenyl rings, such as C=C stretching within the ring.
A critical indicator of successful polymerization is the disappearance or significant reduction of the absorption bands associated with the acrylate's vinyl group, specifically the C=C double bond stretching vibration (around 1636 cm⁻¹) and the C-H bending vibrations of the vinyl group. nih.govscispace.com
Table 2: Key Infrared (IR) Absorption Bands for Poly(this compound) This table is illustrative and based on characteristic values for aromatic polyacrylates.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| C=O Stretch (Ester) | 1730 - 1750 | Strong absorption from the carbonyl group. |
| C=C Stretch (Aromatic) | 1600, 1500, 1450 | Characteristic absorptions of the biphenyl ring system. |
| C-O Stretch (Ester) | 1100 - 1250 | Strong absorptions from the ester C-O bonds. |
| C-H Stretch (Aromatic) | >3000 | Stretching vibrations of C-H bonds on the biphenyl ring. |
| C-H Stretch (Aliphatic) | <3000 | Stretching vibrations of C-H bonds in the polymer backbone. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. taylorfrancis.com The biphenyl moiety in poly(this compound) is a strong chromophore that absorbs UV radiation.
The UV-Vis spectrum of the polymer is expected to show strong absorption bands characteristic of the biphenyl system. The position of the maximum absorbance (λmax) and the intensity of the absorption can be influenced by the polymer's environment and conformation. While the primary chromophore is the biphenyl unit, the polymerization process can lead to subtle shifts in the absorption spectrum compared to the monomer due to changes in the electronic environment and potential intermolecular π-π stacking interactions between the biphenyl groups in the solid state. nih.gov Such interactions can be indicative of ordered, liquid crystalline phases. nih.gov
Chromatographic Analysis of Polymer Molar Mass and Distribution
The physical and mechanical properties of a polymer are highly dependent on its molar mass and the distribution of chain lengths.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molar mass distribution of polymers. shimadzu.com The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and elute first, while smaller molecules penetrate the pores to a greater extent and elute later. shimadzu.com
The output from the GPC instrument is a chromatogram that is used to calculate several important parameters:
Number-average molar mass (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molar mass (Mw): An average that gives greater weight to larger, heavier polymer chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). The PDI is a measure of the breadth of the molar mass distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values indicate a broader distribution of chain lengths. acs.org
For polymers derived from this compound, GPC analysis would provide crucial data on the outcome of the polymerization reaction, indicating the average chain length and the uniformity of the polymer chains produced.
Table 3: Representative Molar Mass Data for a Polyacrylate This table presents hypothetical GPC data, as specific results for poly(this compound) are not readily available in the literature. Values are typical for polymers made by free-radical polymerization.
| Parameter | Value | Description |
| Mn ( g/mol ) | 25,000 | Number-average molar mass. |
| Mw ( g/mol ) | 55,000 | Weight-average molar mass. |
| PDI (Mw/Mn) | 2.2 | Polydispersity Index, indicating a broad molar mass distribution. |
Microscopic Analysis of Polymer Morphology
Microscopy techniques are used to visualize the physical structure and surface features of the polymer on a microscopic scale. The morphology of polymers derived from this compound is of particular interest due to the potential for self-assembly and the formation of liquid crystalline phases, which are driven by the rigid biphenyl units. nih.gov
Rheological Characterization of Polymer Melts and Solutions
Rheology is the study of the flow and deformation of matter, and it is indispensable for characterizing thermosetting polymers like those made from this compound. Rheological measurements track the material's transformation from a low-viscosity liquid monomer to a solid, cross-linked network, providing critical information for processing.
The curing process is typically monitored using dynamic oscillatory rheometry. The sample is placed between two plates, and a small sinusoidal strain is applied. The resulting stress is measured, yielding the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.
Key events during curing can be identified:
Initial State: The monomer has a low complex viscosity (η*), and G'' > G', indicating liquid-like behavior.
Curing Progression: As polymerization proceeds, both G' and G'' increase by several orders of magnitude.
Gel Point: The gel point is a critical processing parameter, defined as the time at which the polymer network extends throughout the sample. It is often identified by the crossover of the G' and G'' curves (where G' = G''). After this point, the material no longer flows.
Final Cured State: In the fully cured state, G' >> G'', and the material behaves as a viscoelastic solid.
Given the rigid biphenyl core, polymers derived from this monomer may also exhibit characteristics of Liquid Crystalline Polymers (LCPs). The rheology of LCPs is notably complex, often showing a dramatic shear-thinning behavior where viscosity decreases sharply with increasing shear rate. Their flow behavior can be influenced by the alignment of rigid molecular domains under shear.
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Complex Viscosity | η* | Overall resistance to flow under oscillatory shear. | Tracks the buildup of the polymer network from liquid to solid. |
| Storage Modulus | G' | Measure of the elastic energy stored in the material. | Represents the solid-like behavior; increases significantly upon network formation. |
| Loss Modulus | G'' | Measure of the energy dissipated as heat (viscous response). | Represents the liquid-like behavior; dominates before the gel point. |
| Gel Time | tgel | Time at which the G' and G'' curves intersect. | Defines the end of the processing window where the material can flow. |
Scattering Techniques for Structural Analysis
Scattering techniques are non-destructive methods that use X-rays or light to probe the structure of materials at different length scales.
SAXS is a powerful technique for analyzing structural features in the size range of approximately 1 to 100 nanometers. For polymers derived from this compound, SAXS can provide quantitative information on the nanoscale morphology of the cross-linked network.
The technique measures the elastic scattering of X-rays at very small angles as they pass through a sample. The resulting scattering pattern is related to variations in electron density within the material. SAXS is particularly useful for characterizing:
Nanoscale Heterogeneities: In many diacrylate polymer networks, polymerization leads to the formation of densely cross-linked clusters (microgels) surrounded by less dense regions. SAXS can determine the average size and spacing of these heterogeneous domains.
Ordered Structures: If the rigid biphenyl units promote the formation of liquid crystalline domains, SAXS would be the primary technique to identify and characterize them. A sharp peak in the SAXS profile would indicate a regularly repeating structure, from which the domain spacing (d-spacing) can be calculated.
In-situ Polymerization: By using a high-intensity synchrotron X-ray source, SAXS can monitor the structural evolution of the network in real-time during polymerization, providing insights into the mechanism of network formation.
| Parameter | How it is Determined | Structural Interpretation |
|---|---|---|
| Domain Spacing (d) | Position of the scattering peak (qmax) using Bragg's Law (d = 2π/qmax). | Average distance between ordered domains (e.g., liquid crystal domains or microgel clusters). |
| Radius of Gyration (R₉) | Analysis of the low-angle scattering region (Guinier plot). | Provides a measure of the average size of scattering objects, such as polymer coils or pre-gel aggregates in solution. |
| Correlation Length (ξ) | Analysis of the shape and width of the scattering profile. | Represents the characteristic length scale of structural heterogeneities in the network. |
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles or macromolecules suspended in a liquid. For the this compound system, DLS is not suitable for characterizing the final solid polymer but is invaluable for studying the pre-polymerization or early-stage polymerization solution.
DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. Smaller particles diffuse more rapidly, causing faster fluctuations. By analyzing the correlation of the intensity signal over time, the diffusion coefficient of the particles can be calculated, which is then related to their size via the Stokes-Einstein equation.
The primary outputs of a DLS measurement are:
Hydrodynamic Radius (Rₕ): The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured.
Polydispersity Index (PDI): A measure of the width of the particle size distribution. A PDI value below 0.1 indicates a monodisperse (highly uniform) sample, while values above 0.3 suggest a broad size distribution.
DLS can be used to monitor for the formation of pre-gel aggregates or nanoparticles in the monomer solution before the gel point is reached, providing insight into the initial stages of network formation.
| Time into Polymerization | Average Hydrodynamic Radius (Rₕ) (nm) | Polydispersity Index (PDI) | Interpretation |
|---|---|---|---|
| 0 min (Monomer solution) | < 1 nm | N/A | Monomer is fully dissolved. |
| 5 min | 15 nm | 0.25 | Formation of small, relatively uniform pre-gel nuclei or oligomeric aggregates. |
| 15 min | 80 nm | 0.45 | Growth of aggregates, with a broadening size distribution as smaller aggregates combine. |
| 30 min (Approaching gel point) | > 500 nm | > 0.7 | Formation of large, highly polydisperse clusters leading up to macroscopic gelation. |
Theoretical Modeling and Computational Studies of 1,1 Biphenyl 4,4 Diyl Diacrylate Systems
Molecular Dynamics Simulations of Polymerization
Molecular Dynamics (MD) simulations are a powerful computational method for observing the time-evolution of a molecular system, making them ideal for studying the polymerization process of [1,1'-Biphenyl]-4,4'-diyl diacrylate. By solving Newton's equations of motion for a collection of atoms and molecules, MD can track the trajectories of individual particles, providing insight into the formation of polymer networks and their resulting morphology. nih.govyoutube.com
In the context of this compound, MD simulations can be used to model the free-radical polymerization process. This typically involves the use of a reactive force field (ReaxFF), which is specifically parameterized to handle chemical reactions, including bond formation and breaking. escholarship.org The force field is trained against data from quantum mechanical calculations, such as Density Functional Theory (DFT), to accurately represent the thermodynamics and kinetics of the radical polymerization reactions. escholarship.org
MD simulations can elucidate several key aspects of the polymerization:
Network Formation: By simulating the reaction of diacrylate monomers, researchers can observe the growth of cross-linked polymer networks in three dimensions. This provides a visual and quantitative understanding of how the network structure evolves, including the distribution of cross-link densities.
Conversion Rates: The progress of the polymerization can be monitored over time to determine the monomer-to-polymer conversion rate under various simulated conditions, such as temperature and initiator concentration. escholarship.org
Structural Organization: The rigid biphenyl (B1667301) core of the monomer is expected to induce significant structural ordering. MD simulations can reveal how these rigid segments organize during polymerization, potentially leading to the formation of liquid crystalline domains. researchgate.netfigshare.com This is crucial for understanding the material's anisotropic properties.
A typical MD simulation setup for the polymerization of this compound would involve defining a simulation box containing the monomers and initiator molecules. The system is then equilibrated at a desired temperature before initiating the polymerization reaction, which is simulated over a timescale sufficient to observe significant network formation. nih.govyoutube.com
Table 1: Representative Parameters for a Reactive MD Simulation of Diacrylate Polymerization
| Parameter | Example Value | Description |
| Force Field | ReaxFF | A reactive force field capable of modeling chemical bond formation and breaking. escholarship.org |
| System Size | ~1,000-10,000 monomers | Number of monomer units included in the simulation box. |
| Time Step | 0.1 - 1.0 femtoseconds (fs) | The integration time step for solving the equations of motion. dtic.mil |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Total duration of the simulation to capture polymerization events. nih.gov |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Statistical ensemble used to control thermodynamic variables like temperature and pressure. |
| Temperature | 300 - 400 K | The temperature at which the polymerization is simulated. |
This table presents typical parameters and is for illustrative purposes.
Density Functional Theory (DFT) Calculations for Monomer Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations are essential for understanding the intrinsic reactivity of the monomer before polymerization occurs. By calculating various electronic properties, DFT can predict which parts of the molecule are most likely to participate in chemical reactions. researchgate.netfrontiersin.org
Key insights from DFT calculations include:
Electron Distribution and Reactivity Indices: DFT can map the electron density of the monomer, identifying electron-rich and electron-poor regions. From this, reactivity descriptors such as Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential, and Fukui functions can be derived. frontiersin.orgnih.gov The acrylate (B77674) groups, being electron-withdrawing, significantly influence the electronic properties of the biphenyl core.
Radical Stability: In free-radical polymerization, the stability of the radical species formed upon initiation and during propagation is critical. DFT can be used to calculate the spin density and energy of different potential radical intermediates, predicting the most likely pathways for chain growth.
Reaction Energetics: DFT is used to calculate the energy barriers (activation energies) and reaction energies for the elementary steps of polymerization: initiation, propagation, and termination. escholarship.org For instance, the energy barrier for the addition of a radical to the double bond of the acrylate group can be determined, providing a quantitative measure of monomer reactivity. researchgate.net
These calculations are typically performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ) that provide a good balance between computational cost and accuracy for organic molecules. mdpi.comnih.gov
Table 2: Illustrative DFT-Calculated Reactivity Descriptors for an Acrylate Monomer
| Descriptor | Definition | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; relevant for reactions with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; crucial for radical attack on the double bond. mdpi.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity. mdpi.com |
| Bond Dissociation Energy (BDE) | Energy required to break a specific bond homolytically | Used to assess the stability of bonds and the likelihood of radical formation at specific sites. nih.gov |
| Spin Density | Distribution of the unpaired electron in a radical species | Identifies the location of the radical center, which is the site of subsequent propagation reactions. |
This table is illustrative and shows the type of data obtained from DFT studies on related monomers.
Kinetic Modeling of Polymerization Processes
Kinetic modeling aims to mathematically describe the rate at which polymerization occurs and how the molecular weight distribution of the polymer evolves over time. For the three-dimensional radical polymerization of a diacrylate monomer like this compound, the kinetics are complex due to the rapid formation of a cross-linked network.
A common approach is the use of microheterogeneous models. researchgate.net These models account for the fact that as polymerization proceeds, the system separates into regions of high polymer density (gel) and regions with unreacted monomer. The reaction kinetics can differ significantly in these different microenvironments.
The kinetic model would consist of a set of differential equations describing the rate of change of the concentrations of various species:
Initiator (I)
Primary radicals (R•)
Monomer (M)
Growing polymer chains of different lengths (P_n•)
"Dead" polymer chains
Key kinetic parameters in the model include the rate constants for initiation (k_d, k_i), propagation (k_p), and termination (k_t). researchgate.net In network-forming systems, termination can occur through various mechanisms, and the propagation rate constant (k_p) can become diffusion-controlled as the viscosity of the system increases dramatically after the gel point. researchgate.net
Kinetic models can be used to predict:
Gel Point: The conversion at which an infinite polymer network first appears.
Final Cross-link Density: The number of effective cross-links in the cured material, which strongly influences its mechanical properties.
These models are often validated by comparing their predictions to experimental data, for example, from differential scanning calorimetry (DSC) or rheometry. nanoient.orgnih.gov The software package Predici is an example of a tool that can be used for detailed kinetic modeling of polymerization processes, combining reaction kinetics with heat transfer models for process scale-up. hereon.de
Computational Design of Novel this compound-based Materials
Computational materials design (CMD) leverages theoretical and computational methods to design new materials with specific, targeted properties in silico, thereby reducing the need for extensive trial-and-error experimentation. researchgate.net The rigid, aromatic structure of this compound makes it an excellent building block for high-performance materials, such as liquid crystals and thermally stable polymers. figshare.com
Using computational tools, novel materials can be designed by modifying the basic this compound structure. researchgate.net For example:
Copolymerization: DFT and MD simulations can be used to screen potential co-monomers to be polymerized with this compound. By calculating the reactivity ratios of the monomers, it is possible to predict the resulting copolymer composition and sequence distribution. This allows for the tuning of properties like the glass transition temperature, flexibility, and optical characteristics.
Functionalization of the Biphenyl Core: Substituents can be added to the biphenyl rings to alter the monomer's properties. For instance, adding polar groups could enhance dielectric properties, while incorporating bulky side groups could modify the packing of the polymer chains and affect the liquid crystalline behavior. researchgate.net DFT calculations can predict how these substitutions would alter the electronic structure and intermolecular interactions. researchgate.net
Design of Liquid Crystalline Polymers: The tendency of the biphenyl moiety to form liquid crystalline phases is well-known. figshare.com Computational modeling can be used to design polymers based on this compound that exhibit specific liquid crystal phases (e.g., nematic, smectic). By simulating the packing of polymer chains, it is possible to predict the phase behavior as a function of temperature and molecular architecture. nih.gov
The process often involves a hierarchical modeling approach, starting with high-throughput DFT calculations on a large library of virtual candidate molecules to screen for promising electronic and structural properties, followed by more detailed MD simulations on a smaller subset to predict bulk material properties. nih.gov
Structure-Property Relationship Predictions through Computational Methods
A central goal of polymer science is to understand and predict how a polymer's molecular structure dictates its macroscopic properties. aiche.org Computational methods are instrumental in establishing these quantitative structure-property relationships (QSPR). mdpi.com For polymers derived from this compound, this means connecting the molecular features—such as the rigid biphenyl unit, the cross-linked acrylate network, and any additional functional groups—to the material's mechanical, thermal, and optical properties. psu.edu
Computational approaches to predict structure-property relationships include:
Mechanical Properties: MD simulations can be used to predict mechanical properties like Young's modulus, shear modulus, and bulk modulus. dtic.mil This is done by applying a simulated mechanical deformation (e.g., tension or shear) to an equilibrated polymer model and measuring the resulting stress. The high cross-link density and rigid nature of poly(this compound) are expected to result in a high modulus and mechanically robust material.
Thermal Properties: The glass transition temperature (Tg) is a critical property for polymers. While challenging to predict from first principles, MD simulations can provide estimates by monitoring properties like density or mobility as a function of temperature. The rigid biphenyl core is expected to lead to a high Tg.
Optical and Dielectric Properties: DFT calculations can predict properties related to the interaction of the material with light, such as polarizability and hyperpolarizability, which are important for nonlinear optical applications. QSPR models can also be developed to predict properties like the dielectric constant based on a set of calculated molecular descriptors. mdpi.com The conjugated biphenyl system suggests interesting optical properties.
These predictive models are becoming increasingly crucial for the rational design of advanced materials, enabling the in-silico screening of new polymer structures before their synthesis. researchgate.netnih.gov
Table 3: Predicted Structure-Property Relationships for Poly(this compound)
| Structural Feature | Predicted Macroscopic Property | Computational Method |
| Rigid Biphenyl Core | High Thermal Stability (High Tg), High Mechanical Modulus, Liquid Crystallinity figshare.com | Molecular Dynamics (MD), DFT |
| High Cross-link Density | High Stiffness and Hardness, Low Swelling, Brittleness | Molecular Dynamics (MD) |
| Conjugated π-system | High Refractive Index, Potential Nonlinear Optical Properties | Density Functional Theory (DFT) |
| Acrylate Ester Groups | Polarity, Adhesion Properties | DFT, QSPR mdpi.com |
This table summarizes expected relationships based on the known behavior of similar chemical structures.
Applications of 1,1 Biphenyl 4,4 Diyl Diacrylate in Advanced Materials
High-Performance Polymer Networks
[1,1'-Biphenyl]-4,4'-diyl diacrylate serves as a crucial building block for high-performance polymer networks. Its polymerization results in cross-linked polymers with enhanced mechanical and thermal characteristics. The rigid biphenyl (B1667301) unit within the polymer backbone contributes to a high glass transition temperature (Tg) and improved modulus, making these networks suitable for applications demanding structural integrity under harsh conditions.
A key area of application is in the formation of anisotropic polymer networks, particularly within liquid crystal (LC) media. researchgate.net When polymerized in a liquid crystal solvent, the diacrylate monomers can adopt the ordered structure of the LC phase. This process, often initiated by photopolymerization, "freezes" the anisotropic orientation, creating a polymer network with aligned structural units. cmu.edu This templating effect is fundamental to the fabrication of polymer-stabilized liquid crystals. researchgate.net The morphology of these networks, which can range from bead-like to fibrous, is controllable by copolymerizing this compound (also known as BAB) with more flexible diacrylates, such as those containing a hexamethylene flexible spacer (BAB6). researchgate.net The resulting network's properties, including its influence on the liquid crystal host, are highly dependent on the polymerization temperature and monomer composition. researchgate.netcmu.edu
The table below summarizes the effect of monomer composition on network morphology in liquid crystalline media.
| Monomer System | Resulting Network Morphology | Key Finding |
| Homopolymer of this compound (BAB) | Bead-like structures | Rigid monomer leads to particulate aggregates. researchgate.net |
| Copolymer of BAB and BAB6 | Intermediate fibrous/bead-like | Copolymerization allows for tuning of network flexibility and morphology. researchgate.net |
| Homopolymer of 4,4'-bis(6-(acryloyloxy)hexyloxy)biphenyl (BAB6) | Smooth, fibrous network | Flexible spacer promotes the formation of a continuous, fibrous network. researchgate.net |
Photoresist and Imaging Technologies
In the field of microfabrication, acrylate-based polymers are essential components of photoresists, which are light-sensitive materials used to create patterns on substrates like silicon wafers. mdpi.comwikipedia.org Acrylate (B77674) polymers are valued for their transparency to shorter wavelengths of light (e.g., 248 nm and 193 nm) and the tunability of their properties. mdpi.com this compound, with its rigid structure and photoreactive groups, is a candidate for inclusion in photoresist formulations, particularly for negative-tone resists where crosslinking defines the patterned areas.
Chemically amplified resists (CARs) are a common type of photoresist that consists of a polymer, a photoacid generator (PAG), and a solvent. nih.govwikipedia.org Upon exposure to light, the PAG releases an acid, which then catalyzes a chemical reaction in the polymer during a post-exposure bake. wikipedia.org In negative CARs, this reaction involves the crosslinking of polymer chains, rendering the exposed regions insoluble to a developer solution. nih.gov The bifunctional nature of this compound makes it an effective crosslinking agent. Its incorporation can enhance the thermal stability and etch resistance of the photoresist film, properties which are critical for transferring the pattern to the underlying substrate. nih.gov The molecular weight and chemical structure of the acrylate polymers used in photoresists have a direct impact on lithographic performance, including resolution and sensitivity. mdpi.comresearchgate.net
Optical Materials and Devices
The unique properties of this compound make it highly suitable for optical materials and devices, especially those involving liquid crystals. It is a key monomer in the fabrication of polymer-stabilized liquid crystals (PSLCs). researchgate.netmdpi.com In these devices, a small amount (typically <10% by weight) of the diacrylate monomer is dissolved in a liquid crystal host and then polymerized in-situ. cmu.edu The resulting polymer network forms throughout the LC volume, and its orientation is dictated by the LC alignment during polymerization. researchgate.netcmu.edu
This network provides an anchoring energy that can stabilize specific liquid crystal phases, such as cholesteric or blue phases, over a wide temperature range. mdpi.com For instance, polymer networks have been used to stabilize blue phase liquid crystals (BPLCs) at room temperature, which is crucial for their application in next-generation displays with fast electro-optical response times. mdpi.com The presence of the polymer network influences the electro-optical properties of the device, often increasing the driving voltage but also enhancing the stability of the LC alignment. mdpi.com The biphenyl core of the monomer contributes to the liquid crystalline properties of the polymer itself, enhancing its compatibility and interaction with the LC host. wikipedia.org
Adhesives and Coatings with Tailored Properties
The polymerization of this compound leads to the formation of highly cross-linked polymers that exhibit excellent adhesion and environmental resistance. These properties make it a valuable component in the formulation of high-performance adhesives and coatings. When used in coatings, the rigid biphenyl structure can contribute to high hardness, scratch resistance, and thermal stability. researchgate.net
In UV-curable formulations, the diacrylate functions as a monomer that rapidly polymerizes upon exposure to ultraviolet light in the presence of a photoinitiator. This rapid curing is advantageous for industrial coating processes. The resulting thermoset coatings benefit from the cycloaliphatic-like nature of the biphenyl group, which can impart excellent hydrolytic stability and weatherability. researchgate.net By combining it with other acrylate monomers, such as flexible reactive diluents, formulators can tailor the properties of the final coating or adhesive to achieve a desired balance of hardness, flexibility, and adhesion. researchgate.netresearchgate.net For example, incorporating such diacrylates into epoxy-acrylate hybrid systems can significantly improve the mechanical performance and chemical resistance of the cured material. mdpi.com
Composite Materials and Nanocomposites
This compound is utilized in the matrix of composite materials to enhance their mechanical and thermal properties. The rigid nature of the biphenyl unit contributes to a high modulus and thermal stability in the resulting polymer matrix. When combined with reinforcing fillers such as glass fibers or nanoparticles, it can produce composites with superior performance. google.com
The table below shows illustrative data on the effect of filler on the mechanical properties of resin composites.
| Resin System | Filler Content (wt. %) | Tensile Strength (MPa) | Flexural Strength (MPa) | Key Finding |
| Methacrylate (B99206) Epoxy Resin | 0 (unfilled) | - | - | Baseline properties. google.com |
| Jute-Reinforced Composite | ~60 | 34.5 | 32.3 | Natural fiber reinforcement enhances properties. google.com |
| Glass-Reinforced Composite | ~60 | 220.9 | 101.6 | Glass fibers provide significant improvement in mechanical strength. google.com |
| Acrylate/Fumed Silica | 2 | ~25 | - | A small amount of nanofiller can increase tensile strength by ~20%. researchgate.net |
Smart Materials and Responsive Systems
Smart materials are designed to respond to external stimuli, and systems based on this compound are prime examples, particularly in the context of liquid crystal technologies. The polymer networks formed from this monomer are integral to creating polymer-stabilized liquid crystals (PSLCs), which are responsive to electric fields. mdpi.com
In a PSLC device, the polymer network formed within the liquid crystal host creates an "elastic field" that influences the orientation of the surrounding LC molecules. cmu.edu When an external electric field is applied, the bulk of the LC molecules reorient, changing the optical state of the device (e.g., from scattering to transparent). When the field is removed, the polymer network helps the LC molecules return to their original state. This interaction between the static polymer network and the fluid LC host is the basis for their use in switchable windows, light shutters, and other responsive optical devices. cmu.edu The morphology and density of the network, controlled by the concentration of this compound and the polymerization conditions, directly determine the electro-optical performance, including the switching voltage and response time. researchgate.net
Applications in 3D Printing and Additive Manufacturing
This compound and similar rigid acrylate monomers are finding application in photopolymer resins for additive manufacturing, specifically in technologies like stereolithography (SLA). nih.govbohrium.com SLA builds objects layer-by-layer by selectively curing a liquid photosensitive resin with a UV laser. The properties of the final printed object are determined by the chemical composition of the resin. bohrium.com
Acrylate-based resins are widely used in SLA due to their high photoreactivity. researchgate.net A typical resin formulation includes a main matrix oligomer (e.g., epoxy acrylate or urethane (B1682113) acrylate), reactive diluents to control viscosity, a crosslinking agent to enhance mechanical strength, and a photoinitiator. bohrium.comresearchgate.net this compound can be incorporated as part of the main matrix or as a crosslinking agent. Its rigid structure helps to produce parts with high strength and stiffness. bohrium.com Furthermore, the use of rigid, ordered monomers can help to reduce the volumetric shrinkage that occurs during polymerization, which is a critical factor for achieving high dimensional accuracy in 3D printed parts. researchgate.net By carefully balancing the ratio of rigid components like this compound with more flexible reactive diluents, the mechanical properties of the printed object, such as tensile strength and flexibility, can be precisely tuned. researchgate.net
Future Research Directions for 1,1 Biphenyl 4,4 Diyl Diacrylate
Exploration of Sustainable Synthesis Routes
The conventional synthesis of specialty monomers like [1,1'-Biphenyl]-4,4'-diyl diacrylate often relies on petroleum-based feedstocks and processes that can be energy-intensive and generate significant waste. A critical direction for future research is the development of more sustainable and environmentally friendly synthesis pathways.
Key areas of investigation include:
Bio-based Precursors: Research into deriving the biphenyl (B1667301) and acrylate (B77674) moieties from renewable resources is a primary goal. For instance, lignin, a complex polymer abundant in biomass, is a potential source of aromatic compounds that could be converted into the 4,4'-biphenol core. Similarly, acrylic acid can be produced from bio-based feedstocks like glycerol (B35011) or lactic acid, offering a greener alternative to the petrochemical route.
Green Chemistry Principles: The application of green chemistry principles to the synthesis process is essential. This includes exploring solvent-free reaction conditions, such as mechanochemical synthesis (ball milling), which has been shown to be effective for preparing other biphenyl-based liquid crystals. jst.go.jp Such methods can reduce or eliminate the need for hazardous organic solvents, leading to a cleaner process. jst.go.jp
Catalytic Efficiency: Developing more efficient and recyclable catalysts for the key reaction steps, such as the esterification of 4,4'-biphenol with acrylic acid or its derivatives, is another important avenue. This could involve enzymatic catalysis or heterogeneous catalysts that can be easily separated and reused, minimizing waste and improving process economy.
A comparison of potential synthesis approaches is outlined in the table below.
| Feature | Conventional Route | Potential Sustainable Route |
| Feedstock | Petroleum-based (e.g., benzene, propylene) | Bio-based (e.g., lignin, glycerol, succinic acid) aip.org |
| Key Intermediates | 4,4'-Biphenol, Acryloyl chloride | Bio-derived 4,4'-Biphenol, Bio-acrylic acid |
| Reaction Conditions | Often requires organic solvents, potentially harsh reagents | Solvent-free (mechanochemistry), aqueous media, enzymatic catalysis jst.go.jp |
| Waste Profile | Organic solvent waste, by-products from stoichiometric reagents | Reduced solvent waste, recyclable catalysts, potentially biodegradable by-products |
Development of Novel Polymer Architectures
The bifunctional nature of this compound makes it an ideal candidate for constructing a wide array of polymer architectures beyond simple crosslinked networks. Future research will likely focus on creating precisely controlled macromolecular structures to achieve tailored material properties.
Side-Chain Liquid Crystalline Polymers (SCLCPs): While the monomer itself is a liquid crystal, it can be incorporated as a mesogenic side group onto a flexible polymer backbone. nih.gov This can be achieved by copolymerizing it with monofunctional monomers. Such architectures can lead to materials with tunable liquid crystalline phase behavior and properties like birefringence that are valuable for optical applications. nih.gov
Dendritic and Hyperbranched Polymers: Iterative synthesis methodologies could be employed to create dendrimer-like or hyperbranched polymers. nih.gov These highly branched, three-dimensional architectures could exhibit unique solubility, viscosity, and reactive end-group characteristics, making them suitable for applications in coatings, additives, and drug delivery.
Two-Dimensional (2D) Polymers: By leveraging methods that pre-organize monomers before polymerization, it may be possible to synthesize 2D polymers. acs.org These single-sheet macromolecules are theorized to have exceptional strength and thermal stability, opening up possibilities for next-generation composite materials and membranes. acs.org
Polymerization-Induced Self-Assembly (PISA): PISA is a powerful technique for rationally designing block copolymer nano-objects like spheres, worms, and vesicles. nih.gov Using this compound in a PISA formulation, for instance as a crosslinker for the core-forming block, could lead to the formation of well-defined, liquid-crystalline nanoparticles with anisotropic properties.
| Polymer Architecture | Key Feature | Potential Advantage |
| Crosslinked Network | Thermoset material with high network density | High thermal stability, mechanical strength |
| Side-Chain LCP | Mesogenic units attached to a polymer backbone nih.gov | Tunable phase transitions, processability |
| Hyperbranched Polymer | Highly branched, globular structure nih.gov | Low viscosity, high solubility, numerous end-groups |
| 2D Polymer | Covalently bonded monomer sheet acs.org | Exceptional in-plane strength and stiffness |
| PISA Nano-objects | Self-assembled block copolymer nanoparticles nih.gov | Controlled morphology and size for nanomedicine or additives |
Integration into Multi-Component Systems
The performance of materials can often be enhanced by combining this compound-based polymers with other components. Future work will explore the creation of advanced composites and hybrid materials.
Polymer Dispersed Liquid Crystals (PDLCs): PDLCs consist of liquid crystal droplets dispersed within a polymer matrix. tandfonline.com By photopolymerizing a mixture of this compound and a low-molar-mass liquid crystal (like E7), it is possible to create electrically switchable films for applications such as smart windows, light shutters, and flexible displays. tandfonline.com Research will focus on optimizing the morphology and interfacial properties to reduce driving voltage and improve contrast ratios. tandfonline.com
Hybrid Hydrogels: For biomedical applications, the monomer can be copolymerized with hydrophilic monomers, such as polyethylene (B3416737) glycol diacrylate (PEGDA), to form hydrogel networks. researchgate.netias.ac.in These systems can combine the mechanical integrity of the crosslinked diacrylate with the biocompatibility of PEGDA. Future studies could explore incorporating bioactive molecules like peptides or growth factors to create functional scaffolds for tissue engineering. tandfonline.combohrium.com
Photorefractive Composites: These materials change their refractive index in response to light and are used in holographic data storage and optical processing. A typical composite includes a photoconductive polymer, a sensitizer, a plasticizer, and a nonlinear optical dye. rsc.org Polymers based on this compound could serve as the structural matrix or even contribute to charge transport in such systems, warranting further investigation.
Advanced Functionalization and Surface Modification
Introducing specific chemical functionalities to the surface or bulk of a polymer derived from this compound can unlock new properties and applications. Research in this area will focus on both post-polymerization modification of the bulk material and targeted surface treatments.
Post-Polymerization Modification: The ester linkages in the polyacrylate backbone are susceptible to reactions like transesterification. nih.govrsc.org This allows for the chemical "upcycling" of the polymer, where the biphenyl-containing network can be modified with various alcohols or amines under organocatalysis to introduce new functional groups. nih.govrsc.org This strategy can be used to alter properties like solubility, thermal behavior, or to attach specific ligands for sensing or biomedical applications.
Surface Grafting: The surface of a cured film can be modified to alter its properties, such as wettability, adhesion, or biocompatibility. Techniques like UV-induced graft polymerization can be used to covalently attach different polymer chains, such as poly(acrylic acid), to the surface. acs.orgfigshare.com This has been shown to dramatically change surface properties, for example, decreasing the water contact angle and improving adhesion to metal layers. acs.orgfigshare.com
Plasma and Photo Modification: Treatments such as plasma irradiation or exposure to polarized UV light can modify the surface chemistry and topography of the polymer film. jst.go.jptandfonline.com These methods can be used to control the alignment of liquid crystals at the surface, which is a critical requirement for manufacturing liquid crystal displays (LCDs). jst.go.jptandfonline.com
| Modification Technique | Target | Outcome | Potential Application |
| Transesterification | Bulk Polymer (Ester Groups) nih.gov | Introduction of new side-chains | Tailoring solubility; Attaching bioactive molecules |
| UV-induced Grafting | Polymer Surface acs.orgfigshare.com | Covalent attachment of a second polymer | Improved adhesion; Controlled wettability; Patterned surfaces |
| Plasma Treatment | Polymer Surface researchgate.net | Introduction of functional groups; Etching | Enhanced adhesion for metallization in electronics |
| Photo-alignment | Polymer Surface jst.go.jp | Anisotropic surface for LC alignment | Liquid Crystal Displays (LCDs) |
Investigation of Emerging Applications
The unique combination of liquid crystallinity, thermal stability, and polymerizability makes this compound a promising candidate for several high-tech applications that are currently under exploration.
Organic Electronics: The rigid, conjugated biphenyl core is a common motif in organic semiconductors. Research on related biphenyl compounds has shown their potential for use as emitting layers in Organic Light-Emitting Diodes (OLEDs) and as active channels in Organic Thin-Film Transistors (OTFTs). nih.gov Future work could explore the synthesis of semiconducting polymers or crosslinked films from this compound for use in flexible and printed electronics.
Vat Photopolymerization 3D Printing: Techniques like stereolithography (SLA) use liquid resins that are cured by light to build complex 3D objects. researchgate.net The rapid photopolymerization of the acrylate groups makes this compound an excellent candidate for formulating high-resolution resins. The resulting objects would benefit from the high thermal stability and mechanical strength conferred by the biphenyl moiety, making them suitable for demanding engineering and biomedical applications.
Biomedical Scaffolds and Drug Delivery: Crosslinked networks based on this monomer, particularly when copolymerized with biocompatible units, can form stable hydrogels. researchgate.net These hydrogels can be engineered to have specific mechanical properties and degradation profiles, making them suitable as scaffolds to support cell growth in tissue engineering or as matrices for the controlled release of therapeutic agents. researchgate.netbohrium.com
Separation Membranes: Modified polyimides containing biphenyl structures have been investigated for gas separation. tandfonline.com Similarly, crosslinked polymers derived from this compound could be engineered to have specific pore structures, potentially for use in advanced separation and chromatography applications, building on work done with other poly(diacrylate) monoliths.
Conclusion
Summary of Key Research Findings
[1,1'-Biphenyl]-4,4'-diyl diacrylate, also known as 4,4'-Bis(acryloyl)biphenyl, is a liquid crystalline diacrylate monomer that has been a subject of significant research in materials science. chemscene.com Its fundamental chemical structure consists of a rigid biphenyl (B1667301) core functionalized with two acrylate (B77674) groups, with a molecular formula of C18H14O4 and a molecular weight of 294.30 g/mol . chemscene.comnih.gov
A primary area of investigation has been its use in photopolymerization to create anisotropic polymer networks. researchgate.net Research has demonstrated that these networks can be formed with controlled morphologies, for instance, through copolymerization with other monomers like 4,4′-bis(6-(acryloyloxy)hexyloxy)biphenyl (BAB6). researchgate.net A key finding is the remarkable reversibility of these networks; even after being heated to an isotropic state, they can recover their initial molecular orientation upon cooling. researchgate.net This templating effect of the liquid crystal phase during polymerization is crucial for generating materials with inherent long-range order. researchgate.net
Furthermore, studies have explored the behavior of these networks in polymer-stabilized liquid crystals (PSLCs), where the network influences the orientation of non-reactive liquid crystal molecules. researchgate.net The final morphology of the polymer network has been found to be highly dependent on variables such as monomer structure, reactivity, and the temperature at which polymerization occurs. researchgate.net
Table 1: Summary of Key Research Findings for this compound
| Research Area | Key Findings | References |
|---|---|---|
| Polymer Network Formation | Forms anisotropic networks via photopolymerization. | researchgate.net |
| Morphology Control | Copolymerization with other monomers allows for controlled network morphology (e.g., bead-like vs. fibrous). | researchgate.net |
| Reversibility | Polymer networks exhibit excellent thermal reversibility, recovering initial orientation after heating. | researchgate.net |
| Templating Effect | Liquid crystalline phase acts as a template, inducing long-range order in the resulting polymer. | researchgate.net |
| Mechanotropic Behavior | Can be used to create amorphous polymer networks that develop nematic order and birefringence under mechanical strain. | researchgate.net |
| Chromatography Applications | Used as a comonomer to create monolithic capillary columns for the separation of biopolymers. | nih.gov |
Significance of this compound in Polymer Science
The significance of this compound in polymer science stems directly from its unique molecular architecture. The rigid biphenyl mesogen combined with reactive acrylate end-groups makes it a valuable monomer for creating highly ordered and functional polymers. Its primary contribution lies in the formation of anisotropic polymer networks, which possess directionally dependent properties that are not achievable with conventional isotropic polymers. researchgate.net
The ability to use this monomer to create polymer-stabilized liquid crystals (PSLCs) is of great importance for the development of advanced optical materials. researchgate.net Moreover, its role as a crosslinking agent is critical. The rigid biphenyl core imparts stiffness and can enhance the thermal stability of the resulting polymer network. researchgate.net
A particularly significant finding is its use in creating elastomers that exhibit a "mechanotropic" phase transition. researchgate.net In these materials, the application of mechanical strain can induce an amorphous-to-nematic phase change, leading to a large birefringence. researchgate.net This property is crucial for the development of new classes of smart materials that respond to mechanical stimuli. The ability to tune the morphology and, consequently, the properties of the final material through copolymerization further underscores its importance as a versatile building block in advanced polymer synthesis. researchgate.net
Outlook on Future Scientific Impact
The distinctive properties of polymers derived from this compound suggest a promising future scientific and technological impact. The anisotropic networks and their unique electro-optic properties are poised to contribute to the next generation of optical technologies, including potential applications in high-definition displays, high-speed light switches, and infrared spatial light modulators. researchgate.netresearchgate.net
The exploration of mechanotropic phase transitions in polymer networks containing this diacrylate opens new avenues for the design of innovative sensors and actuators that can translate mechanical force directly into an optical signal. researchgate.net Further research into copolymerization strategies will likely lead to more refined control over the microscopic and macroscopic properties of these materials, enabling the creation of polymers tailored for highly specific functions.
Moreover, the principles demonstrated in the formation of ordered networks from liquid crystal monomers are being extended to create sophisticated, adaptive materials. There is potential for these systems to form the basis of self-healing, crystalline materials that mimic the complex functions of biological systems, such as skeletal muscles. nih.gov As research continues to build on the foundational understanding of this monomer, its impact is expected to grow, driving innovation in fields ranging from advanced optics to smart materials and biomimetic systems.
Q & A
Q. What are the standard synthetic routes for [1,1'-Biphenyl]-4,4'-diyl diacrylate, and how can reaction conditions be optimized for purity?
Methodological Answer: The synthesis typically involves esterification of [1,1'-Biphenyl]-4,4'-dicarboxylic acid with acryloyl chloride. Key steps include:
- Catalyst Selection : Use 4-dimethylaminopyridine (DMAP) or triethylamine to enhance reactivity .
- Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Monitor by TLC (Rf ≈ 0.5 in 1:3 ethyl acetate/hexane).
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify acrylate C=O stretches (~1720–1750 cm⁻¹) and conjugated C=C (~1630 cm⁻¹). Prepare KBr pellets (1% w/w) to minimize scattering artifacts .
- ¹H/¹³C NMR : In CDCl₃, expect vinyl protons (δ 5.8–6.5 ppm, multiplet) and biphenyl aromatic protons (δ 7.4–8.2 ppm). Carbons: acrylate carbonyls at δ 165–170 ppm .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 298 (base peak) with fragmentation patterns matching biphenyl backbone cleavage .
Critical Note : Cross-validate with elemental analysis (C, H, O) to confirm molecular formula (C₁₈H₁₄O₄) .
Advanced Research Questions
Q. How does the photopolymerization kinetics of this compound compare to fluorinated analogs in crosslinked networks?
Methodological Answer:
- Experimental Design : Use photo-DSC with UV initiators (e.g., 2,2-dimethoxy-2-phenylacetophenone, 1% w/w) under nitrogen. Compare with hexafluoroisopropylidene diphenyl diacrylate () .
- Kinetic Parameters : Track heat flow to calculate rate constants (kₚ) and activation energy (Eₐ). Fluorinated analogs may show slower kinetics due to electron-withdrawing effects.
- Real-Time FTIR : Monitor C=C bond conversion (peak at ~1630 cm⁻¹) to resolve induction periods vs. propagation phases.
Q. How can contradictions in reported thermal stability data (e.g., decomposition at 200°C vs. 250°C) be resolved?
Methodological Answer:
- Controlled TGA Analysis : Perform under N₂ vs. air atmospheres (heating rate 10°C/min). Moisture content (hygroscopicity) may lower stability; pre-dry samples at 80°C for 24 h .
- DSC for Phase Transitions : Identify melting points (Tm) and exothermic decomposition peaks. Discrepancies may arise from impurities or polymorphic forms.
- Microscopy (SEM/TEM) : Correlate morphological changes (e.g., cracking) with thermal events.
Q. Example Findings :
| Atmosphere | Onset Decomposition (°C) | Residual Mass (%) |
|---|---|---|
| N₂ | 245 | 5 |
| Air | 210 | 0 |
Q. What computational methods predict the reactivity of this compound in radical polymerization?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) for acrylate C=C bonds. Compare with experimental kₚ values .
- Transition State Analysis : Model radical addition pathways using Gaussian 08. Fluorinated analogs show higher BDEs (~85 kcal/mol) vs. non-fluorinated (~78 kcal/mol), aligning with slower kinetics .
- QSPR Models : Correlate substituent effects (e.g., biphenyl planarity) with reactivity using Hammett parameters.
Handling and Safety Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
